molecular formula C23H30N4O2S2 B11130979 2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11130979
M. Wt: 458.6 g/mol
InChI Key: ACRYGLLYCIBPJZ-PDGQHHTCSA-N
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Description

2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One of the key methods includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for sulfenylation/selenylation , palladium catalysts for alkenylation , and various oxidizing and reducing agents. The reactions typically proceed under mild conditions, making them suitable for a wide range of applications.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 3-ArS/ArSe derivatives and alkenylated products .

Scientific Research Applications

2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound may act on various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific structural features and the broad range of reactions it can undergo

Properties

Molecular Formula

C23H30N4O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O2S2/c1-6-10-25(11-7-2)20-17(21(28)26-14-16(5)8-9-19(26)24-20)12-18-22(29)27(13-15(3)4)23(30)31-18/h8-9,12,14-15H,6-7,10-11,13H2,1-5H3/b18-12-

InChI Key

ACRYGLLYCIBPJZ-PDGQHHTCSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC(C)C

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC(C)C

Origin of Product

United States

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